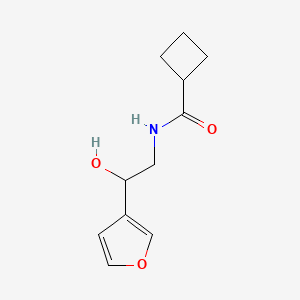

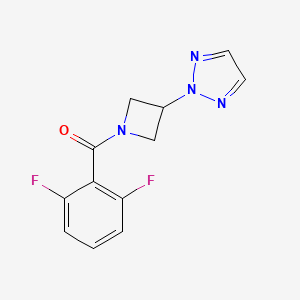

![molecular formula C14H14ClNO B2471281 3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 2309781-89-1](/img/structure/B2471281.png)

3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C14H13NO . It is used in the field of chemistry and often used in organic synthesis reactions as a catalyst, ligand, or intermediate .

Synthesis Analysis

The synthesis of 3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis

The molecular structure of 3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride was confirmed by 1H NMR, 13C NMR, and Mass spectral data . The compound has a planar structure that enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group could serve as an H-bond donor as well as an acceptor site .Chemical Reactions Analysis

3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can participate in various organic synthesis reactions such as oxidation-reduction reactions and coupling reactions . Furan-2-yl (phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of 10 mol% In(OTf)3 in acetonitrile at room temperature to afford the corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively in good yields with high selectivity in short reaction times .Aplicaciones Científicas De Investigación

Multifunctional Applications in Polymer Science

Benzoxazine compounds, including 3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride derivatives, are notable for their multifunctionality in polymer science. These compounds can polymerize at low temperatures and form diverse polymer structures. The polymerization behavior of multifunctional benzoxazines depends on the number of oxazine functionalities, with trifunctional derivatives demonstrating unique polymerization pathways, including methylene linkages and carbonyl-derived structures (Soto, Hiller, Oschkinat, & Koschek, 2016).

Renewable Building Blocks for Polybenzoxazine

Research has explored the use of renewable compounds like phloretic acid as alternatives to phenol for the synthesis of benzoxazines, which are then polymerized to produce materials with suitable thermal and thermo-mechanical properties. This innovation opens avenues for sustainable material production using benzoxazine chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Antimicrobial and Antiparasitic Properties

Certain oxazine derivatives demonstrate selective antibacterial and antiparasitic actions with low cytotoxic effects. This suggests their potential as novel agents in combating microbial infections and diseases caused by parasites like Schistosoma mansoni, indicating a promising area for therapeutic research and development (de Brito et al., 2017).

Novel Syntheses and Characterization for Antimicrobial Agents

The synthesis and characterization of novel oxazine derivatives bearing a pyridine scaffold have shown significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).

Structural Insights and Applications

The structural elucidation of 3,4-dihydro-2H-1,4-benzoxazine compounds provides foundational knowledge for further applications in materials science, medicinal chemistry, and catalysis. Detailed structural analysis of these compounds aids in understanding their reactivity, stability, and potential for various applications (Chaudhuri, Helliwell, & Kundu, 2001).

Propiedades

IUPAC Name |

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDZXUCBXBIVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

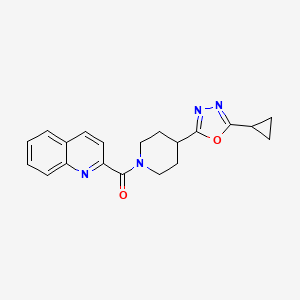

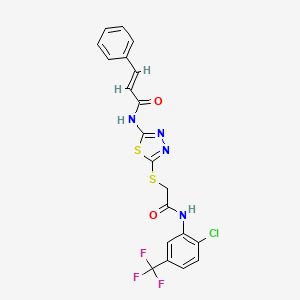

![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)

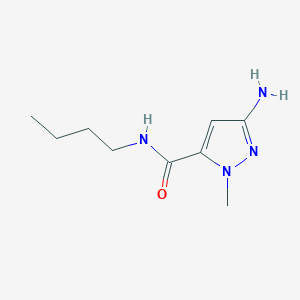

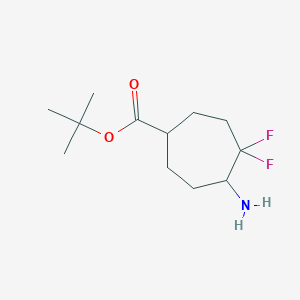

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2471212.png)

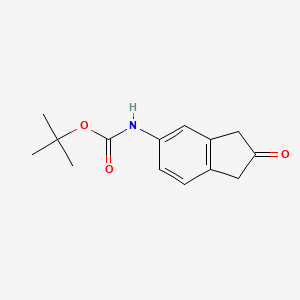

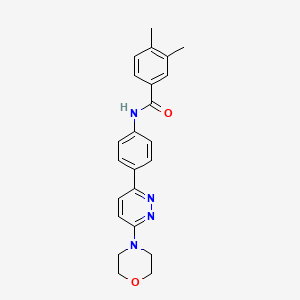

![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471217.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)